molecular formula C10H9F3N2O2S3 B7585705 N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide

Katalognummer B7585705
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: AAUDFHNKCYQCRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B-cells and plays a crucial role in the development and function of the immune system. TAK-659 has shown promising results in preclinical studies and is currently under investigation for its potential therapeutic applications in the treatment of various autoimmune diseases and cancers.

Wirkmechanismus

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide selectively inhibits BTK, a key enzyme involved in the signaling pathways of B-cells. BTK plays a crucial role in the development and function of the immune system by mediating the activation of B-cells in response to antigen stimulation. Inhibition of BTK by N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide blocks the downstream signaling pathways and prevents the activation and proliferation of B-cells, resulting in the suppression of the immune response.
Biochemical and physiological effects:
N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has been shown to have potent and selective inhibition of BTK activity, with an IC50 value of 0.85 nM. In preclinical studies, N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has demonstrated efficacy in the treatment of various autoimmune diseases and cancers, with minimal toxicity and side effects. N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in lab experiments include its potent and selective inhibition of BTK activity, its efficacy in the treatment of various autoimmune diseases and cancers, and its good pharmacokinetic properties. The limitations of using N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in lab experiments include the need for further studies to establish its safety and efficacy in humans, the potential for drug interactions with other medications, and the potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the research and development of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide. These include:
1. Clinical trials to evaluate the safety and efficacy of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in humans for the treatment of autoimmune diseases and cancers.
2. Further studies to investigate the potential of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in combination with other drugs for the treatment of autoimmune diseases and cancers.
3. Development of new analogs of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide with improved pharmacokinetic properties and efficacy.
4. Investigation of the potential of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in the treatment of other diseases, such as inflammatory bowel disease, psoriasis, and asthma.
5. Development of biomarkers to predict the response to N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide treatment and to monitor the disease progression in patients.
In conclusion, N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide is a potent and selective inhibitor of BTK with promising therapeutic applications in the treatment of various autoimmune diseases and cancers. Further research is needed to establish its safety and efficacy in humans and to explore its potential in combination with other drugs and in the treatment of other diseases.

Synthesemethoden

The synthesis of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide involves several steps, starting with the reaction of 4-(trifluoromethyl)-1,3-thiazole-2-amine with N-methyl-2-chloroacetamide to form the intermediate compound 4-(trifluoromethyl)-1,3-thiazol-2-yl)methyl)methylamine. This intermediate is then reacted with 2-chloro-5-nitrobenzenesulfonamide to form the final product, N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide.

Wissenschaftliche Forschungsanwendungen

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in various autoimmune diseases and cancers. In preclinical studies, N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has shown potent inhibition of BTK activity and has demonstrated efficacy in the treatment of rheumatoid arthritis, lupus, multiple sclerosis, and other autoimmune diseases. N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has also shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Eigenschaften

IUPAC Name

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2S3/c1-15(20(16,17)9-3-2-4-18-9)5-8-14-7(6-19-8)10(11,12)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUDFHNKCYQCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=CS1)C(F)(F)F)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.